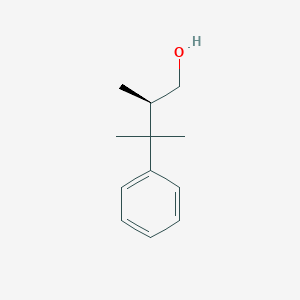
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol, also known as DMPhB, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's mechanism of action in asymmetric synthesis is attributed to its chiral nature. The chiral center of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol allows it to interact selectively with prochiral substrates, promoting the formation of a single enantiomer. In asymmetric catalysis, (2R)-2,3-Dimethyl-3-phenylbutan-1-ol acts as a chiral ligand, coordinating with the metal catalyst and promoting enantioselective reactions.
Biochemical and Physiological Effects:
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's biochemical and physiological effects have not been extensively studied. However, studies have shown that (2R)-2,3-Dimethyl-3-phenylbutan-1-ol possesses antioxidant properties, which may be attributed to its phenyl group. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol has also been shown to exhibit anti-inflammatory properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's chiral nature makes it a useful tool in asymmetric synthesis and catalysis. Its ability to promote high enantioselectivity makes it a valuable asset in the production of chiral compounds. However, (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's synthesis method can be challenging, and its purification can be time-consuming.
Orientations Futures
Future research on (2R)-2,3-Dimethyl-3-phenylbutan-1-ol could focus on its potential applications in the pharmaceutical industry. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's chiral nature and antioxidant properties make it a promising candidate for the development of novel drugs. Further studies on (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's anti-inflammatory properties could also lead to the development of new anti-inflammatory drugs. Additionally, research on the synthesis and purification of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol could lead to the development of more efficient methods.
Méthodes De Synthèse
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol can be synthesized through the reduction of 2,3-dimethyl-3-phenylbutan-2-one using sodium borohydride or lithium aluminum hydride. The reduction reaction results in the formation of two enantiomers, (2R)-(2R)-2,3-Dimethyl-3-phenylbutan-1-ol and (2S)-(2R)-2,3-Dimethyl-3-phenylbutan-1-ol. The chiral alcohol can be separated and purified using chromatography techniques.
Applications De Recherche Scientifique
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol has been extensively studied for its potential application in the field of asymmetric synthesis. The chiral alcohol can serve as a chiral auxiliary in various reactions, such as the asymmetric reduction of prochiral ketones and imines. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol can also be used as a ligand in asymmetric catalysis, promoting high enantioselectivity in reactions such as the hydrogenation of ketones and imines.
Propriétés
IUPAC Name |
(2R)-2,3-dimethyl-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXKPHFDVJVFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

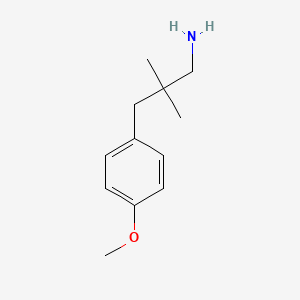
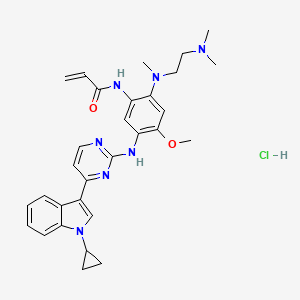
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)

![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)
![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543755.png)
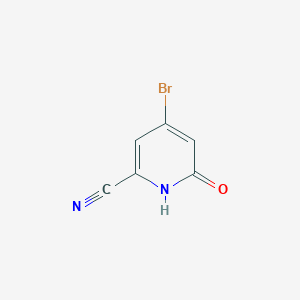
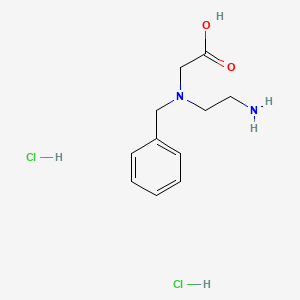
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2543762.png)

